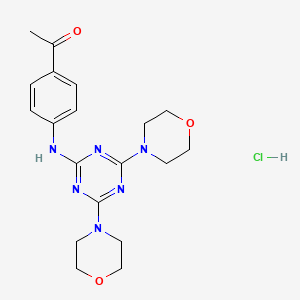

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Description

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic triazine derivative characterized by a central 1,3,5-triazine core substituted with two morpholino groups at positions 4 and 4. This compound is primarily investigated for anticancer applications, particularly targeting pathways such as EGFR/PI3K/AKT/mTOR, which are critical in triple-negative breast cancer (TNBC) .

Properties

IUPAC Name |

1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDFFWVPSMBQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically involves multiple steps, starting with the formation of the core triazine ring The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazine ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography would be essential to achieve the desired quality and quantity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.

Substitution: Substitution reactions at the triazine ring or the morpholine groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

Reduction products: Alcohols and other reduced forms of the ketone.

Substitution products: Derivatives with different substituents on the triazine ring or morpholine groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.

Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its morpholino-triazine core and acetophenone substituent. Key structural analogs include:

Key Observations :

- Morpholino vs. Ethoxy Groups: Morpholino substituents improve water solubility and hydrogen-bonding capacity compared to ethoxy groups, which are more electron-withdrawing and lipophilic .

- Acetophenone vs. Urea/Chalcone Moieties: The acetophenone group allows for nucleophilic addition reactions, whereas urea linkages enhance target specificity in kinase inhibition .

Comparison of Yields :

- The target compound’s synthesis () achieves moderate yields (~70–80%), similar to urea-linked derivatives (54–92% yields in ). Ethoxy-substituted analogs show lower yields (~60%) due to harsher reaction conditions .

Pharmacological Activity

Anticancer Activity

- Target Compound : Demonstrates potent activity against TNBC cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR pathway inhibition, with IC₅₀ values in the low micromolar range .

- Urea-Linked Derivatives (e.g., compound 25) : Exhibit enhanced kinase inhibition due to urea-mediated hydrogen bonding with ATP-binding pockets (IC₅₀ < 1 µM) .

- Pyrazolyl-s-triazine Derivatives (e.g., compound 7a in ) : Show selectivity for TNBC cells but require higher doses (IC₅₀ ~10 µM) due to reduced solubility .

Antimicrobial Activity

- Ethoxy-Triazine Derivatives : Effective against Gram-positive bacteria (MIC ~2–8 µg/mL) but less active against Gram-negative strains .

- Chalcone-Triazine Hybrids : Broad-spectrum antimicrobial agents with MIC values comparable to ciprofloxacin .

Physicochemical Properties

Notes:

Biological Activity

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, anticancer properties, and mechanisms of action.

The chemical structure of the compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6O2 |

| Molecular Weight | 342.396 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 266 °C |

| Boiling Point | 616.9 ± 65.0 °C |

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with an appropriate aniline derivative followed by treatment with morpholine. The synthesis process yields various derivatives that can be screened for biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4,6-dimorpholinyl-1,3,5-triazine exhibit promising anticancer properties. For instance, compounds synthesized with this core structure have shown potent inhibitory effects on various cancer cell lines:

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| 7d | SW620 (colon cancer) | 59.24 |

| 7f | A549 (lung cancer) | 70.3 |

| 7c | HeLa (cervical cancer) | 81.6 |

These compounds were evaluated using the MTT assay method to determine their cytotoxic effects against human cancer cell lines .

The mechanism underlying the anticancer activity of these compounds appears to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR. For instance, compound 6a demonstrated significant anti-proliferation activity similar to that of cisplatin on SW620 cells by effectively controlling the PI3K signaling pathway . The unique bismorpholine group in these compounds is believed to enhance their interaction with the PI3K catalytic domain, thereby improving their efficacy .

In Vitro Studies

In a recent study evaluating various derivatives for anticancer activity, several compounds were tested against four different cancer cell lines: SW620, A549, HeLa, and MCF-7. The results indicated that modifications in the chemical structure significantly influenced their biological activity:

- Compound 6a : Exhibited strong anti-proliferation effects on SW620 cells.

- Compound 6o : Showed similar potency to cisplatin in inhibiting cell growth.

These findings suggest that structural modifications can lead to enhanced anticancer properties .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of these compounds, further research is necessary to evaluate their effects in vivo. Preliminary studies suggest that certain derivatives may also exhibit anti-obesity properties and cognitive enhancements in behavioral tests .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis likely involves sequential nucleophilic substitutions on a 1,3,5-triazine core. A general approach includes:

- Step 1: React 2,4,6-trichloro-1,3,5-triazine with morpholine under controlled temperatures (e.g., −35°C) to selectively substitute two chlorides, forming 4,6-dimorpholino-1,3,5-triazin-2-amine .

- Step 2: Couple the intermediate with 4-aminophenyl ethanone via a Buchwald-Hartwig or Ullmann-type amination, using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., DIPEA) in ethanol under reflux (~12 hours) .

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water mixture).

Yield Optimization: Use stoichiometric control (e.g., 1.1 equiv. of morpholine), inert atmosphere, and real-time monitoring (TLC/HPLC) to minimize side reactions. Purification via recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy: Identify characteristic peaks for morpholino C-O-C (1100–1250 cm⁻¹), triazine C=N (1500–1600 cm⁻¹), and ketone C=O (1680–1750 cm⁻¹). Compare with reference spectra from NIST databases .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula. For example, a peak at m/z ~488.2 corresponds to C₂₃H₂₉ClN₆O₃⁺ .

- HPLC: Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time consistency and ≥95% peak area indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between experimental observations and computational predictions?

Methodological Answer:

- Experimental Validation: Perform solubility assays in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy or gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter, and quantify supernatant concentration .

- Computational Refinement: Recalculate solubility parameters (logP, Hansen solubility parameters) using DFT (e.g., B3LYP/6-31G*) to account for hydrochloride salt effects, which may deviate from neutral compound predictions .

- Data Reconciliation: Cross-validate with thermogravimetric analysis (TGA) to detect hydration/degradation products affecting solubility .

Q. What in silico strategies are recommended to predict the compound’s biological activity and mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR, PI3K). Prepare the ligand (protonated at physiological pH) and receptor (PDB ID: 1M17) using AMBER force fields .

- Pharmacophore Modeling: Identify key features (e.g., triazine as H-bond acceptor, morpholino as solubility enhancer) using MOE or Phase software. Validate against known inhibitors (e.g., gefitinib) .

- ADMET Prediction: Utilize SwissADME or pkCSM to estimate permeability (Caco-2), metabolic stability (CYP3A4 inhibition), and toxicity (AMES test) .

Q. How should researchers design experiments to investigate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/alkaline conditions: Incubate 1 mg/mL compound in 0.1N HCl/NaOH (37°C, 24 hours). Neutralize and analyze via LC-MS to identify hydrolyzed products (e.g., cleavage of morpholino or triazine groups) .

- Thermal stress: Heat solid sample at 80°C for 48 hours. Monitor decomposition via DSC and FTIR for carbonyl or amine degradation .

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N-triazine) to trace degradation intermediates via NMR or high-resolution MS .

Q. What strategies mitigate aggregation or polymorphism issues during crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test solvent mixtures (e.g., ethanol/water, DMSO/ethyl acetate) using vapor diffusion or slow evaporation. Monitor crystal growth with polarized light microscopy .

- Additive Screening: Introduce co-formers (e.g., L-proline) or surfactants (e.g., PEG 400) to disrupt π-π stacking of the triazine ring .

- Temperature Ramping: Gradually cool saturated solutions from 50°C to 4°C to favor monocrystalline formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.